N-Acetyl-N-(2,6-dimethylphenyl)acetamide
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Overview
Description
N-Acetyl-N-(2,6-dimethylphenyl)acetamide is a chemical compound with the molecular formula C12H15NO2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its acetyl and dimethylphenyl groups, which contribute to its unique chemical properties.
Mechanism of Action
Target of Action
N-Acetyl-N-(2,6-dimethylphenyl)acetamide, also known as 2’,6’-Acetoxylidide , is a nonsteroidal anti-inflammatory drug (NSAID) . The primary targets of NSAIDs are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation, pain, and fever.
Mode of Action
The compound works by inhibiting the COX enzymes, thereby reducing the production of prostaglandins . This results in decreased inflammation, pain, and fever. It’s important to note that the compound is a weak inhibitor of COX in the presence of high concentrations of peroxides that are found in inflammatory lesions .
Biochemical Pathways
By inhibiting the COX enzymes, this compound disrupts the arachidonic acid pathway, leading to a decrease in the production of prostaglandins . This results in downstream effects such as reduced inflammation, pain, and fever.
Pharmacokinetics
Like other nsaids, it is expected to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine . The compound’s ADME properties and their impact on bioavailability are subjects of ongoing research.
Result of Action
The inhibition of prostaglandin synthesis by this compound leads to a decrease in inflammation, pain, and fever . This makes it an effective analgesic and antipyretic. In fact, new analogs of this compound have been synthesized and shown to exhibit higher analgesic and anti-inflammatory effects compared to acetaminophen alone .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the gastrointestinal tract can affect the absorption of the drug Additionally, factors such as diet, age, and health status of the individual can also influence the drug’s action and efficacy
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Acetyl-N-(2,6-dimethylphenyl)acetamide can be synthesized through several methods. One common synthetic route involves the acetylation of 2,6-dimethylaniline with acetic anhydride. The reaction typically occurs under acidic conditions, with a catalyst such as sulfuric acid to facilitate the process. The reaction can be represented as follows:
2,6-dimethylaniline+acetic anhydride→this compound+acetic acid
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale acetylation reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-N-(2,6-dimethylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and substituted aromatic compounds. These products have diverse applications in various fields.
Scientific Research Applications
N-Acetyl-N-(2,6-dimethylphenyl)acetamide has numerous scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a pharmaceutical agent, particularly in pain management and anesthesia.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-Dimethylphenyl)acetamide
- N-(2,6-Dimethylphenyl)chloroacetamide
- 2,6-Dimethylacetanilide
Uniqueness
N-Acetyl-N-(2,6-dimethylphenyl)acetamide is unique due to its specific acetyl and dimethylphenyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, potency, and applications, making it valuable in various research and industrial contexts.
Properties
IUPAC Name |
N-acetyl-N-(2,6-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-8-6-5-7-9(2)12(8)13(10(3)14)11(4)15/h5-7H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARTQQPCXEQDEEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(C(=O)C)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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